molecular formula C6H11NaO3 B611564 UMB-68 sodium CAS No. 581099-89-0

UMB-68 sodium

Cat. No. B611564
M. Wt: 154.1408
InChI Key: RKKDHFJDHVHVLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of UMB-68 Sodium is 154.14 . Its chemical formula is C6H11NaO3 . The elemental analysis shows that it contains Carbon (46.75%), Hydrogen (7.19%), Sodium (14.91%), and Oxygen (31.14%) .


Chemical Reactions Analysis

UMB-68 Sodium displaces [3H]NCS-382 with an IC50 of 38 nM in rat cerebrocortical membranes . It shows no affinity (IC50 >100 μM) at GABA (A) or GABA (B) receptors .


Physical And Chemical Properties Analysis

The molecular weight of UMB-68 Sodium is 154.14 . Its chemical formula is C6H11NaO3 . The elemental analysis shows that it contains Carbon (46.75%), Hydrogen (7.19%), Sodium (14.91%), and Oxygen (31.14%) .

Scientific Research Applications

  • Radiopharmaceutical Synthesis : Mueller et al. (2016) discuss the use of sodium chloride (NaCl)-based methods for radiolabeling of peptides for molecular imaging, particularly in positron emission tomography (PET) imaging (Mueller et al., 2016).

  • Photocatalytic Applications : Fu et al. (2020) describe the use of sodium-based compounds in photocatalytic activities for environmental remediation, highlighting the role of sodium in the synthesis of MIL-68 and its derivatives for effective pollutant degradation under visible light (Fu et al., 2020).

  • Energy Storage Technologies : Delmas (2018) and Hwang et al. (2017) provide comprehensive reviews on the development and applications of sodium-ion batteries, indicating the significance of sodium in energy storage solutions (Delmas, 2018); (Hwang et al., 2017).

  • Sodium in Food Science : Maluly et al. (2017) discuss the use of sodium-based compounds in the food industry, particularly focusing on the role of monosodium glutamate as a sodium reduction strategy (Maluly et al., 2017).

  • Biomedical Research : Mahmoud et al. (2017) investigate the protective effects of umbelliferone, a sodium-based compound, against liver toxicity, highlighting the biomedical applications of sodium compounds (Mahmoud et al., 2017).

  • In Vivo Sodium MRI Applications : Madelin and Regatte (2013) provide an overview of biomedical applications of sodium magnetic resonance imaging (MRI) in vivo, demonstrating the diagnostic and prognostic value of sodium imaging in various tissues (Madelin & Regatte, 2013).

properties

IUPAC Name

sodium;4-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDHFJDHVHVLY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-Hydroxy-4-methylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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